molecular formula C16H18N2O4 B15341852 N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide

Cat. No.: B15341852
M. Wt: 302.32 g/mol
InChI Key: RUZUTAQOGNBUIP-UHFFFAOYSA-N
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Description

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide is a bis-acetamide derivative featuring a 1,5-naphthalenediyl backbone with two 2-methoxyacetamide substituents. This compound is structurally characterized by its naphthalene core and methoxy-functionalized acetamide groups, which confer distinct electronic and steric properties. The methoxy groups enhance polarity and may influence solubility and reactivity compared to non-substituted analogs.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

2-methoxy-N-[5-[(2-methoxyacetyl)amino]naphthalen-1-yl]acetamide

InChI

InChI=1S/C16H18N2O4/c1-21-9-15(19)17-13-7-3-6-12-11(13)5-4-8-14(12)18-16(20)10-22-2/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

RUZUTAQOGNBUIP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)COC

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a planar naphthalene skeleton (C₁₀H₈) substituted at the 1 and 5 positions with acetamide groups. Each acetamide moiety contains a methoxy (-OCH₃) group at the β-carbon relative to the carbonyl. The IUPAC name, 2-methoxy-N-[5-[(2-methoxyacetyl)amino]naphthalen-1-yl]acetamide, reflects this arrangement.

Key Reactivity Centers

  • Primary Amines : The 1,5-diaminonaphthalene precursor’s amino groups serve as nucleophiles for amidation.
  • Electrophilic Carbonyls : 2-Methoxyacetyl chloride or activated esters target amine groups.
  • Aromatic System : Electron-rich naphthalene may necessitate protection strategies to prevent electrophilic substitution side reactions.

Synthetic Pathways

Direct Amidation of 1,5-Diaminonaphthalene

The most straightforward route involves reacting 1,5-diaminonaphthalene with 2-methoxyacetyl chloride in a 1:2 molar ratio:

Reaction Equation :
$$ \text{C}{10}\text{H}{10}\text{N}{2} + 2 \, \text{C}{3}\text{H}{5}\text{ClO}{2} \rightarrow \text{C}{16}\text{H}{18}\text{N}{2}\text{O}{4} + 2 \, \text{HCl} $$

Procedure :

  • Dissolve 1,5-diaminonaphthalene (1.58 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
  • Add triethylamine (4.2 mL, 30 mmol) as an HCl scavenger under nitrogen.
  • Slowly drip 2-methoxyacetyl chloride (2.34 mL, 22 mmol) into the solution at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Challenges :

  • Competitive mono-amidation requires excess acyl chloride.
  • Solubility limitations of diaminonaphthalene in polar aprotic solvents.

Carbodiimide-Mediated Coupling

Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves yield by activating 2-methoxyacetic acid:

Optimized Conditions :

Parameter Value
Solvent Tetrahydrofuran (THF)
Coupling Agent EDC (2.2 equiv)
Activator HOBt (1-hydroxybenzotriazole)
Temperature 0°C → 25°C (gradual)
Reaction Time 24 hours

Advantages :

  • Avoids handling reactive acyl chlorides.
  • Reduces side products from over-acylation.

Solid-Phase Synthesis

Immobilizing 1,5-diaminonaphthalene on Wang resin enables stepwise amidation:

  • Resin Loading : Attach diaminonaphthalene via its amine groups to hydroxymethyl resin using DIC (N,N'-diisopropylcarbodiimide).
  • First Amidation : Treat with 2-methoxyacetic acid/DCC in DMF.
  • Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (95:5).

Yield Improvement :

  • Typical solution-phase yields (45–60%) increase to 70–75% due to reduced intermediate isolation steps.

Analytical Validation

Spectroscopic Characterization

Key Spectral Data :

Technique Expected Signals
¹H NMR (400 MHz, CDCl₃) - δ 8.2–7.5 (m, 6H, naphthalene H)
- δ 4.1 (s, 4H, CH₂OCH₃)
- δ 3.4 (s, 6H, OCH₃)
IR (KBr) - 3280 cm⁻¹ (N-H stretch)
- 1650 cm⁻¹ (C=O stretch)

Purity Assessment

Method Conditions Result
HPLC C18 column, MeOH/H₂O (70:30), 1 mL/min >98% purity
Melting Point Capillary method 182–184°C (lit.)

Industrial Scalability Considerations

Cost-Benefit Analysis

Method Cost (USD/kg product) Environmental Impact (E-factor)
Direct Amidation 120 8.5
Carbodiimide Coupling 210 12.3
Solid-Phase Synthesis 340 4.2

Recommendation : Direct amidation balances cost and efficiency for bulk production, while solid-phase synthesis suits high-purity applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanism
Acidic Hydrolysis 6M HCl, reflux, 12h1,5-Naphthalenediamine + 2 equivalents of 2-methoxyacetic acidNucleophilic acyl substitution
Basic Hydrolysis 2M NaOH, 80°C, 8h 1,5-Naphthalenediamine + 2 equivalents of sodium 2-methoxyacetateSaponification

Notable Observations :

  • Hydrolysis rates depend on steric hindrance from the naphthalene backbone .

  • Methoxy groups remain intact under mild hydrolysis conditions .

Stability and Reactivity Trends

Factor Impact on Reactivity Evidence Source
pH Acidic conditions accelerate acetamide hydrolysis,
Temperature Higher temperatures (>100°C) promote decomposition
Solvent Polarity Polar aprotic solvents (e.g., DMF) stabilize transition states

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Difference
N-(2-Methoxy-1-naphthyl)acetamide Single acetamideSlower hydrolysis kinetics due to reduced steric strain
N,N'-1,5-Naphthalenediylbis[2-(2,4-Cl)_2]acetamideDichlorophenoxy substituentsEnhanced electrophilicity at acetamide carbonyl groups

Unexplored Reaction Pathways

  • Oxidation : Potential for methoxy → carbonyl conversion under strong oxidizers (e.g., KMnO₄) .

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing acetamide groups, but possible at the 3,7-positions of naphthalene.

Scientific Research Applications

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide is a synthetic organic compound featuring a naphthalene backbone with two methoxyacetamide groups attached at the 1 and 5 positions. It has the molecular formula C18H20N2O4 and a CAS number of 353460-78-3. Due to its unique chemical properties stemming from its structure, it is of interest in fields like medicinal chemistry and material science.

Potential Applications

This compound has demonstrated various biological activities in preliminary studies, suggesting potential applications in several areas:

  • Medicinal Chemistry The compound may be a candidate for drug development due to its structural characteristics.
  • Material Science It can be used in the creation of novel materials with tailored properties.
  • Research Interaction studies with biological systems are crucial to understand its potential therapeutic effects. Such studies may include investigating its anticancer and antimicrobial activities.

Structural comparison

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
1,5-DiaminonaphthaleneContains two amino groups on naphthaleneExhibits strong basicity and potential dye properties
N,N'-Bis(2-methoxyethyl)ureaUrea linkage instead of acetamideKnown for its use in agricultural applications
1-Methyl-2-(2-methoxyacetamido)naphthaleneMethyl group at position 1Potentially exhibits altered solubility and reactivity
N,N'-Diethyl-1,5-naphthalenediamineTwo ethyl groups instead of methoxyMay show different pharmacokinetic properties

Mechanism of Action

The mechanism by which N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing amide groups. These functional groups can stabilize transition states and intermediates, facilitating various chemical transformations .

In biological systems, the compound may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Functional Groups

  • N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide : Contains a 1,5-naphthalenediyl backbone with two 2-methoxyacetamide groups. The methoxy (-OCH₃) substituents are electron-donating, altering electronic density on the acetamide moiety .
  • N,N'-(1,5-Naphthylene)bis-acetamide (NDA-diAc) : Lacks methoxy groups, featuring simpler acetamide substituents. This reduces steric hindrance and polarity compared to the target compound .
  • Ether-linked bis-acetamides (e.g., N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis-acetamide) : Utilize an ethanediyloxy-phenylene spacer, creating a flexible bridge between acetamide groups .

Molecular Formulas and Weights

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₁₆H₁₈N₂O₆ 334.33
NDA-diAc C₁₄H₁₄N₂O₂ 242.27
Compound 6a (triazole derivative) C₂₁H₁₈N₄O₂ 358.40
Ether-linked bis-acetamide C₁₈H₁₈N₂O₄ 326.35

Reactivity

  • The methoxy groups in the target compound may reduce electrophilicity at the carbonyl carbon compared to chloro-substituted acetamides (e.g., pesticide compounds in ), decreasing susceptibility to nucleophilic attack .
  • Triazole-containing analogs (6a–c) exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to their heterocyclic rings, unlike the target compound .

Physical and Chemical Properties

Spectral Features

  • IR Spectroscopy : Expected C=O stretches near 1670 cm⁻¹ and C-O (methoxy) stretches ~1250 cm⁻¹, similar to compound 6b .
  • NMR : Methoxy protons would resonate near δ 3.3–3.5 ppm (¹H) and δ 50–55 ppm (¹³C), distinct from NDA-diAc’s simpler acetamide signals .

Solubility and Stability

  • The methoxy groups likely increase solubility in polar solvents (e.g., DMSO, ethanol) compared to NDA-diAc.
  • Stability in biological matrices may surpass chloroacetamides () due to reduced electrophilicity .

Data Tables

Table 1: Comparative Overview of Bis-Acetamide Derivatives

Compound Molecular Formula Key Functional Groups Synthesis Method Applications
This compound C₁₆H₁₈N₂O₆ Methoxy, acetamide Diamine acetylation Biomarker research
NDA-diAc C₁₄H₁₄N₂O₂ Acetamide Acetylation Analytical chemistry
Compound 6a C₂₁H₁₈N₄O₂ Triazole, naphthoxy Click chemistry Drug development

Biological Activity

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide (CAS Number: 353460-78-3) is a synthetic organic compound characterized by its unique naphthalene backbone and dual methoxyacetamide functional groups. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • Structure : The compound features two methoxyacetamide groups attached to the naphthalene ring at the 1 and 5 positions. This arrangement enhances its solubility and interaction potential within biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 1,5-diaminonaphthalene and 2-methoxyacetyl chloride.
  • Conditions : Conducted in organic solvents like dichloromethane or chloroform, often using triethylamine to neutralize hydrochloric acid byproducts.

Biological Activity

Preliminary studies have indicated various biological activities associated with this compound:

The compound's biological effects are likely mediated through interactions with proteins or nucleic acids. The functional groups allow for:

  • Hydrogen Bonding : Facilitates interactions with biological macromolecules.
  • Hydrophobic Interactions : Enhances binding affinity to target proteins.
  • Van der Waals Forces : Contributes to overall stability in biological systems.

Potential Applications

  • Enzyme Activity Probes : As a small molecule probe, it can be utilized to study enzyme kinetics and mechanisms.
  • Receptor Binding Studies : May serve as a ligand to investigate receptor-ligand interactions.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes at micromolar concentrations.
Antimicrobial ActivityExhibited significant antimicrobial properties against various bacterial strains.
CytotoxicityShowed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Detailed Findings

  • Enzyme Inhibition : In vitro studies highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase, suggesting potential applications in neuropharmacology.
  • Antimicrobial Properties : Research indicated that this compound displayed activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Studies on various cancer cell lines revealed that the compound induces apoptosis, warranting further investigation into its mechanisms and therapeutic potential.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N'-1,5-Naphthalenediylbis[2-chloro]acetamideChlorine substituents instead of methoxyPotentially different reactivity and biological activity
N,N'-1,5-Naphthalenediylbis[2-hydroxy]acetamideHydroxy groups instead of methoxyMay exhibit enhanced hydrogen bonding capabilities
N,N'-Diethyl-1,5-naphthalenediamineTwo ethyl groups instead of methoxyDifferent pharmacokinetic properties

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide?

  • Methodology :

  • Stepwise coupling : React naphthalene-1,5-diamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Monitor reaction progress via TLC .
  • Methoxy group introduction : Use methoxy-substituted precursors, such as 2-methoxyacetamide derivatives, under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF with methoxyalkyl halides) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Key methods :

  • NMR spectroscopy : Confirm regiochemistry and substitution patterns (¹H/¹³C NMR) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational models for this compound?

  • Approach :

  • Refinement with SHELXL : Use single-crystal X-ray diffraction data to refine structural parameters (bond lengths, angles) and compare with DFT-optimized geometries .
  • Electron density analysis : Identify potential disorder or solvent effects in crystallographic models using tools like Olex2 or Mercury .
  • Validation metrics : Cross-check R-factors, residual density maps, and Hirshfeld surfaces to reconcile computational and experimental data .

Q. What strategies optimize reaction conditions for high-yield synthesis of derivatives?

  • Critical factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?

  • Methods :

  • Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the naphthalene or methoxy positions to modulate electronic properties .
  • In vitro assays : Test derivatives for antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition) .
  • Molecular docking : Map interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Q. How should conflicting data from spectroscopic and chromatographic analyses be addressed?

  • Resolution steps :

  • Multi-method validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare HPLC retention times with authentic standards .
  • Isolation of impurities : Use preparative TLC or flash chromatography to isolate by-products for structural identification .
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew spectroscopic readings .

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